molecular formula C8H16Cl2N4S B2735653 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride CAS No. 2225147-02-2

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B2735653
CAS No.: 2225147-02-2
M. Wt: 271.2
InChI Key: GTCFKSGFAWPHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperazine in the presence of suitable reagents and solvents. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base. The product is then purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple recrystallization steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity and leading to the death of the microorganisms .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride stands out due to its unique combination of the thiadiazole ring and piperazine moiety. This combination enhances its biological activity and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S.2ClH/c1-7-10-11-8(13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCFKSGFAWPHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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